molecular formula C14H8F3NO B3141328 2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole CAS No. 478247-76-6

2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole

Cat. No.: B3141328
CAS No.: 478247-76-6
M. Wt: 263.21 g/mol
InChI Key: PDDRXMHBYDEJQH-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoxazole moiety. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole typically involves the use of Suzuki–Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and organoboron compounds. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing this compound .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the preparation of intermediate compounds, followed by the final coupling reaction under controlled conditions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and physical properties depending on the substituents introduced .

Scientific Research Applications

2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole has been extensively studied for its applications in:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological macromolecules, potentially leading to the inhibition of specific enzymes or receptors. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoic acid
  • Trifluoromethylpyridine

Comparison: Compared to these similar compounds, 2-[4-(Trifluoromethyl)phenyl]-1,3-benzoxazole is unique due to the presence of the benzoxazole moiety, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific electronic and photophysical characteristics .

Properties

IUPAC Name

2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDRXMHBYDEJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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